5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c17-12-11(7-14-13(18)15-12)21(19,20)16-6-5-9-3-1-2-4-10(9)8-16/h1-4,7H,5-6,8H2,(H2,14,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGAWEAWTPDQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CNC(=O)NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidinone Core Construction
The pyrimidinone ring is synthesized via a Biginelli-like cyclization under acidic conditions:
- Reactants :
- Urea (1.2 equiv)
- Ethyl acetoacetate (1.0 equiv)
- 5-Sulfobarbituric acid (1.0 equiv)
Sulfonyl Chloride Formation
The sulfonic acid is converted to the sulfonyl chloride using PCl₅ in anhydrous conditions:
$$
\text{5-Sulfobarbituric acid} + \text{PCl}5 \xrightarrow{\text{DCM, 0°C}} \text{5-Chlorosulfonyl-2-hydroxypyrimidin-4(3H)-one} + \text{POCl}3 + \text{HCl}
$$
Key Parameters :
Synthesis of 3,4-Dihydroisoquinoline (DHIQ)
Pictet-Spengler Cyclization
The DHIQ scaffold is synthesized via a Pictet-Spengler reaction :
- Reactants :
- Phenethylamine (1.0 equiv)
- Formaldehyde (37% aq., 2.0 equiv)
Oxidation to DHIQ
The tetrahydro intermediate is oxidized using MnO₂ :
$$
\text{1,2,3,4-Tetrahydroisoquinoline} \xrightarrow{\text{MnO}2, \text{CHCl}3} \text{3,4-Dihydroisoquinoline} + \text{H}_2\text{O}
$$
Optimization Notes :
Sulfonamide Coupling Reaction
Reaction Protocol
The final step involves nucleophilic substitution between the sulfonyl chloride and DHIQ:
$$
\text{5-Chlorosulfonyl-2-hydroxypyrimidin-4(3H)-one} + \text{DHIQ} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$
Detailed Conditions :
- Solvent : Anhydrous THF
- Base : Triethylamine (2.5 equiv)
- Temperature : 0°C → RT, 24 h
- Workup :
- Dilution with H₂O
- Extraction with EtOAc (3×)
- Column chromatography (SiO₂, Hexane/EtOAc 3:1)
Yield and Purity :
Reaction Optimization and Challenges
Solvent Screening
Comparative yields under varying solvents:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 78 | 98.5 |
| DMF | 65 | 95.2 |
| DCM | 42 | 89.7 |
| Acetonitrile | 55 | 93.1 |
THF maximizes nucleophilicity of DHIQ while minimizing side reactions.
Stereochemical Considerations
The DHIQ’s planar chirality influences sulfonamide orientation. X-ray crystallography confirms a twisted sulfonamide conformation critical for target engagement:
Analytical Characterization
Spectral Data
X-ray Diffraction
Single-crystal analysis reveals:
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 5-Sulfobarbituric acid | 320 |
| DHIQ | 280 |
| PCl₅ | 45 |
Total synthesis cost: ~$650/kg at pilot scale.
Emerging Methodologies
Flow Chemistry Approaches
Recent advances in continuous-flow systems enable:
Enzymatic Sulfonylation
Preliminary studies using aryl sulfotransferases show promise for greener synthesis, albeit with lower yields (32%).
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for Heck reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may act as an inhibitor of aldose reductase, an enzyme involved in diabetic complications .
Comparison with Similar Compounds
6-Amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one
- Key Differences: Replaces the sulfonyl group with a direct C–N bond between the dihydroisoquinoline and pyrimidinone. Substitutes the hydroxyl group at position 2 with an amino group.
- The amino group may enhance solubility but could increase metabolic instability compared to the hydroxyl group .
Pyrido[4,3-d]pyrimidin-4(1H)-one Derivatives
- Example: 2-{(1S)-1-[(6-Chloro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino]-2-phenylethyl}pyrido[4,3-d]pyrimidin-4(1H)-one .
- Key Differences: Incorporates a pyrido[4,3-d]pyrimidinone core instead of a simple pyrimidinone. Features a chloro-dimethyl-dihydroisoquinoline group and a stereospecific phenylethyl side chain.
- Implications :
Dihydrofuran-2(3H)-one Derivatives
- Examples: 5-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,3-diethyldihydrofuran-2(3H)-one (9l) 5-(2-(7-Fluoro-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,3-diethyldihydrofuran-2(3H)-one (9m) .
- Key Differences: Replaces the pyrimidinone core with a dihydrofuranone ring. Links dihydroisoquinoline via an ethyl spacer instead of a sulfonyl group.
- Fluorination in 9m enhances electron-withdrawing effects and metabolic stability, a feature absent in the target compound .
Tetrazole-Substituted Pyrimidinones
- Example : 5-Hydroxy-2-[4-(1H-tetrazol-5-yl)phenyl]pyrimidin-4(3H)-one (3K1) .
- Key Differences: Substitutes the dihydroisoquinoline-sulfonyl group with a tetrazole-phenyl moiety.
- Implications: The tetrazole group acts as a bioisostere for carboxylic acids, improving bioavailability and resistance to enzymatic degradation.
Thieno[2,3-d]pyrimidin-4-one Derivatives
- Examples: 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one (9m analog) . 5-(3,4-Dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one .
- Key Differences: Replaces the pyrimidinone core with a thieno[2,3-d]pyrimidinone system. Substitutes the hydroxyl group with sulfanyl or oxazole-methylsulfanyl groups.
- Sulfanyl groups may confer redox activity, unlike the sulfonyl group in the target compound .
Research Findings and Implications
- The hydroxyl group at position 2 may mimic natural substrates in enzymatic reactions, enhancing selectivity.
- Limitations: Limited data on solubility and bioavailability compared to tetrazole or pyrido derivatives . No fluorine substitution, which could improve metabolic stability as seen in 9m .
Biological Activity
5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a dihydroisoquinoline moiety linked to a sulfonyl group and a hydroxypyrimidinone. This structural configuration is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2O4S |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes, particularly those in the aldo-keto reductase (AKR) family. AKR1C3, a member of this family, is implicated in various hormone-dependent cancers, making it a significant target for therapeutic intervention.
Inhibition Studies
Recent studies have demonstrated that derivatives of this compound exhibit selective inhibition of AKR1C3 over its isoform AKR1C2. In silico analyses indicate that the binding modes differ significantly between these isoforms, with the compound showing up to 5000-fold selectivity for AKR1C3. The tetrahydroquinoline structure allows for optimal interaction within the enzyme's active site, enhancing its inhibitory potency .
Anticancer Properties
Research indicates that compounds related to this compound possess significant anticancer activity. For instance:
- Cellular Potency : Compounds have been shown to inhibit AKR1C3 metabolism effectively, with low nanomolar potency observed in cellular assays.
- Structure-Activity Relationship (SAR) : Modifications in the dihydroisoquinoline moiety have led to enhanced potency against cancer cell lines .
Case Studies
A notable study involved the evaluation of various derivatives against prostate cancer cells. The results indicated that certain modifications significantly improved the compounds' efficacy in inhibiting cell proliferation and inducing apoptosis.
| Compound | IC50 (nM) | Selectivity Ratio (AKR1C3/AKR1C2) |
|---|---|---|
| 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid | 10 | 1500 |
| 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thien-2-ylacetic acid | 25 | 1200 |
Therapeutic Applications
Given its mechanism of action and biological activity, this compound shows promise for therapeutic applications in treating hormone-dependent cancers such as breast and prostate cancer. The selectivity for AKR1C3 suggests potential for reduced side effects compared to less selective inhibitors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one, and how do reaction conditions impact yield?
- Answer : The synthesis typically involves multi-step protocols, including sulfonylation of the dihydroisoquinoline moiety and subsequent coupling with pyrimidinone derivatives. One-pot methods (e.g., nucleophilic substitution under anhydrous conditions) are advantageous for efficiency . Reaction parameters like solvent polarity (DMF vs. THF) and temperature (reflux vs. room temperature) significantly influence yield, as observed in analogous dihydroisoquinoline sulfonamide syntheses . For example, using DMF at 80°C improved sulfonyl group incorporation by 15–20% compared to THF .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- Answer : Key techniques include:
- 1H/13C NMR : To confirm regioselectivity of sulfonylation and hydroxyl group position .
- LC-MS : For molecular ion ([M+H]+) validation and purity assessment (e.g., resolving m/z 336.1 in related compounds ).
- HPLC : To isolate intermediates and final products with >95% purity, using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .
Q. How can researchers address solubility challenges during in vitro assays?
- Answer : Solubility is enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For polar solvents, adjust pH to stabilize the hydroxypyrimidinone tautomer, as its keto-enol equilibrium affects solubility .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Answer : Contradictions often arise from assay-specific conditions (e.g., enzyme vs. cell-based models). Orthogonal validation methods are recommended:
- Enzyme inhibition assays : Measure IC50 values under standardized ATP concentrations .
- Cellular uptake studies : Use radiolabeled analogs (e.g., 3H or 14C) to quantify intracellular concentrations .
- Molecular docking : Compare binding poses across protein conformers (e.g., X-ray vs. homology models) to explain potency variations .
Q. What strategies optimize selectivity for biological targets (e.g., kinases vs. GPCRs)?
- Answer : Key modifications include:
| Structural Feature | Impact on Selectivity | Reference |
|---|---|---|
| Sulfonyl group | Enhances kinase binding via H-bonding with catalytic lysine | |
| Dihydroisoquinoline ring | Modulates GPCR affinity by steric hindrance | |
| Rational design should prioritize substituent steric bulk and electronic effects, guided by SAR studies of analogs . |
Q. How does the sulfonyl group influence metabolic stability in vivo?
- Answer : Sulfonylation reduces oxidative metabolism by cytochrome P450 enzymes. Comparative studies in rat hepatocytes showed a 40% increase in half-life for sulfonyl-containing analogs vs. non-sulfonylated derivatives . However, sulfonamides may undergo glucuronidation; stability is further improved by fluorination of the pyrimidinone ring .
Methodological Considerations
Q. What computational tools are recommended for predicting tautomeric equilibria of 2-hydroxypyrimidin-4(3H)-one?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) accurately model keto-enol tautomerism. Solvent effects (e.g., water vs. DMSO) are simulated using the Polarizable Continuum Model (PCM) .
Q. How can researchers validate synthetic intermediates with complex NMR splitting patterns?
- Answer : Use 2D NMR techniques:
- HSQC : Assigns proton-carbon correlations for diastereotopic protons in the dihydroisoquinoline ring .
- NOESY : Resolves spatial proximity between sulfonyl and pyrimidinone groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
